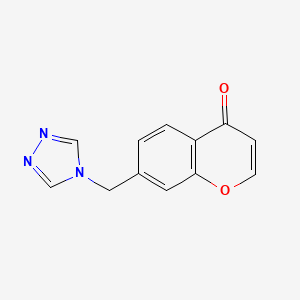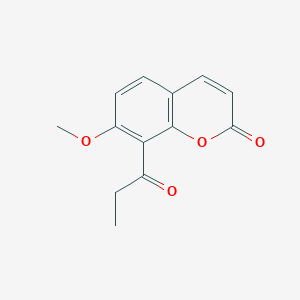![molecular formula C17H11N3 B10845509 7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene](/img/structure/B10845509.png)
7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of intermediate compounds through reactions involving pyrrole and pyridine derivatives, followed by cyclization to form the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or nitro groups, into the compound.
Scientific Research Applications
7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene involves its interaction with specific molecular targets. For instance, it has been shown to bind to GABA receptors, which are involved in inhibitory neurotransmission in the brain. This binding can modulate the activity of these receptors, potentially leading to therapeutic effects . The pathways involved in its action include the modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
Truxene (10,15-dihydro-5H-diindeno[1,2-a;1′,2′-c]fluorene): This compound has a similar polyaromatic structure and is known for its solubility and thermal stability.
5,7-Dihydro-7,7-dimethyl-indeno[2,1-b]carbazole: Another compound with a related structure, used in various chemical applications.
Uniqueness
7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene is unique due to its specific arrangement of nitrogen atoms within the aromatic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H11N3 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
9,12,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene |
InChI |
InChI=1S/C17H11N3/c1-3-7-12-10(5-1)15-14(19-12)9-18-16-11-6-2-4-8-13(11)20-17(15)16/h1-9,19-20H |
InChI Key |
UFTKNTUWDMJOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3N2)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



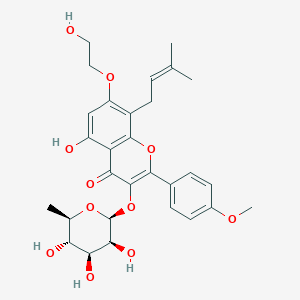
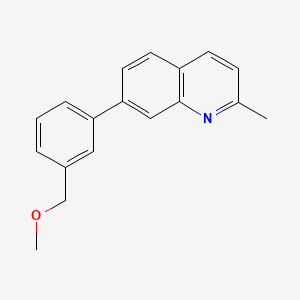
![7-[2-(1H-Imidazol-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B10845463.png)

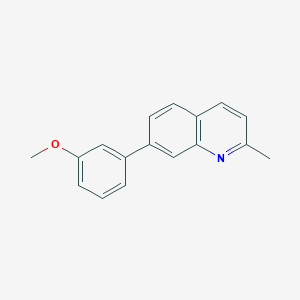




![7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B10845494.png)

